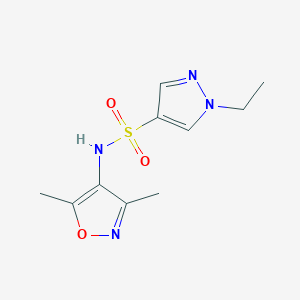![molecular formula C14H16N4O2 B10894506 N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation reaction between 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of concentrated hydrochloric acid under reflux conditions for a few hours . The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and pyrazolyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases.
Industry: It can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
N’-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(3-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-11-7-8-18(17-11)10-14(19)16-15-9-12-5-3-4-6-13(12)20-2/h3-9H,10H2,1-2H3,(H,16,19)/b15-9+ |
InChI Key |
UJVYBPGIVMVQJL-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NN(C=C1)CC(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10894429.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide](/img/structure/B10894443.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894464.png)
![N'-(2,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894465.png)
![4-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B10894472.png)

![2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10894488.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10894489.png)


![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10894495.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
